molecular formula C13H17N3O B113145 4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 878208-91-4

4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B113145
M. Wt: 231.29 g/mol
InChI Key: PDGMFQCOHDOSBW-UHFFFAOYSA-N
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Description

The compound “4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrazolone core with a phenyl group and an aminobutyl group at the appropriate positions. The exact synthetic route would depend on the available starting materials and the desired conditions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazolone core, with a phenyl group attached at the 5-position and a 4-aminobutyl group attached at the 4-position. The presence of the phenyl group would likely impart some degree of aromatic character to the molecule, while the aminobutyl group could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

As a pyrazolone derivative, this compound could potentially undergo a variety of chemical reactions. The phenyl group might be susceptible to electrophilic aromatic substitution or other reactions typical of aromatic compounds. The aminobutyl group could potentially be involved in reactions with electrophiles or could undergo oxidation or other transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Some potential properties to consider might include its solubility in various solvents, its melting point and boiling point, and its spectral properties (such as IR, NMR, and UV-Vis spectra) .

Scientific Research Applications

Heterocyclic Compound Synthesis

Pyrazoline derivatives, such as "4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one," are highlighted for their role as privileged scaffolds in the synthesis of various heterocyclic compounds. Their unique reactivity allows for the development of heterocyclic compounds and dyes under mild conditions, showcasing their importance in chemical synthesis and application in dyeing industries (Gomaa & Ali, 2020).

Anticancer Applications

Research on pyrazoline derivatives emphasizes their significant anticancer properties. These compounds have been synthesized and evaluated for their biological effectiveness, showing promising results as potential anticancer agents. The studies support the ongoing development of pyrazoline-based therapies for cancer treatment (Ray et al., 2022).

Biocompatibility and Biomaterials

The biocompatibility of certain pyrazoline derivatives is underlined in their use as biomaterials, particularly in medical applications requiring high biocompatibility and specific biochemical properties. These materials are researched for their potential in healthcare biotechnology, offering promising avenues for the development of new therapeutic tools and devices (Chai et al., 2020).

Neurodegenerative Disease Treatment

Pyrazoline compounds have been identified as potential therapeutic agents for neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Their neuroprotective properties are explored through various studies, suggesting their applicability in managing neurodegenerative conditions. The compounds are evaluated for their enzyme inhibition capabilities, particularly targeting enzymes linked to neurodegenerative processes (Ahsan et al., 2022).

Monoamine Oxidase Inhibition

Pyrazoline-based compounds are researched for their selective inhibition of monoamine oxidase (MAO), an enzyme associated with psychiatric and neurodegenerative disorders. Their ability to inhibit MAO suggests a potential for the treatment of conditions such as depression and anxiety, underlining the therapeutic potential of pyrazoline derivatives in psychiatric medicine (Mathew et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential applications. This could include studies of its biological activity, its potential uses in materials science, or its reactivity under various conditions .

properties

IUPAC Name

4-(4-aminobutyl)-5-phenyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-9-5-4-8-11-12(15-16-13(11)17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,14H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGMFQCOHDOSBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-aminobutyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

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